4,4'-Bis(2-methyl-4-thiazolyl)biphenyl
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Overview
Description
4,4’-Bis(2-methyl-4-thiazolyl)biphenyl is an organic compound with the molecular formula C20H16N2S2. It is characterized by the presence of two thiazole rings attached to a biphenyl core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(2-methyl-4-thiazolyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 4-bromo-2-methylthiazole and 4-biphenylboronic acid, are prepared.
Catalysis: A palladium catalyst, such as Pd(PPh3)4, is used to facilitate the coupling reaction.
Reaction Conditions: The reaction is carried out in a solvent like toluene or ethanol, under mild conditions, typically at temperatures ranging from 80°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bis(2-methyl-4-thiazolyl)biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(2-methyl-4-thiazolyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole rings to thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the thiazole rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
4,4’-Bis(2-methyl-4-thiazolyl)biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4,4’-Bis(2-methyl-4-thiazolyl)biphenyl involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(2-methylthiazol-4-yl)-1,1’-biphenyl
- Thiazole, 4,4’-(4,4’-biphenylylene)bis[2-methyl- (6CI)
Uniqueness
4,4’-Bis(2-methyl-4-thiazolyl)biphenyl stands out due to its specific arrangement of thiazole rings and biphenyl core, which imparts unique chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .
Properties
IUPAC Name |
2-methyl-4-[4-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]phenyl]-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S2/c1-13-21-19(11-23-13)17-7-3-15(4-8-17)16-5-9-18(10-6-16)20-12-24-14(2)22-20/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRHDICTKGBJEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CSC(=N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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